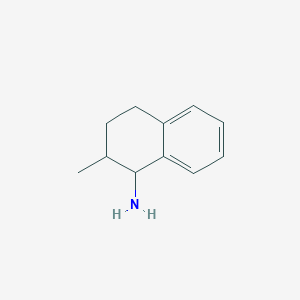

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTBRMOSRTZZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Position and Stereochemical Variations

Key structural analogs include:

Comparison :

Halogenated Derivatives

Comparison :

Yields and Purification

- Yields for analogs vary widely (30–75%), influenced by steric hindrance and reaction conditions .

- Purification often employs HPLC with solvent systems like MeOH:EtOH:Hexanes ().

Physicochemical Properties

Notes:

- The hydrochloride salt of the target compound likely exhibits higher water solubility than free-base analogs.

- Oil-based analogs (e.g., 5m in ) suggest lower melting points and higher lipophilicity.

Biological Activity

2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 54595342) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 175.25 g/mol. The compound features a tetrahydronaphthalene structure with a methyl group and an amine functional group, which contributes to its reactivity and biological interactions.

1. Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

- Serotonin and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and norepinephrine. This action increases the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

- Dopaminergic Activity : In rodent studies, it has been observed that this compound can fully substitute for d-amphetamine in stimulating dopaminergic activity, suggesting its potential role in treating disorders related to dopamine dysregulation.

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Enzyme Interaction : The compound's amine group may facilitate binding to enzymes involved in neurotransmitter metabolism or signaling pathways.

- Receptor Binding : It likely interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing cellular signaling cascades that affect mood and behavior.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine and its derivatives?

- Methodological Answer : Synthesis typically involves reductive amination, multi-step alkylation, or enzymatic resolution. For example:

- Reductive Amination : 4-Methyl-1-naphthaldehyde can react with methylamine in the presence of sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

- Enzymatic Resolution : Racemic mixtures can be resolved using (R)-transaminases (e.g., AAN21261) under optimized conditions (pH 7.5 phosphate buffer, 28°C, 24 hours), achieving enantiomeric excess (e.g., 61% ee) .

- Multi-Step Alkylation : Derivatives like trans-4-cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine are synthesized via Grignard reactions followed by purification using preparative HPLC (MeOH:EtOH:2-PrOH:Hexanes) .

Q. How is the structural purity of this compound validated experimentally?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., cyclohexyl or biphenyl groups in derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Chiral separations (e.g., using hexane/EtOH solvent systems) resolve enantiomers and assess purity .

- X-Ray Crystallography : Programs like SHELXL refine crystal structures, especially for resolving stereochemical ambiguities in derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicological Screening : Prioritize in vitro assays (e.g., hepatic or renal cytotoxicity) before in vivo studies. Refer to toxicological profiles for naphthalene derivatives, which outline systemic effects (hepatic, renal) in mammalian models .

- Exposure Mitigation : Use fume hoods for volatile intermediates and wear nitrile gloves to prevent dermal absorption, as recommended in safety data sheets for structurally similar amines .

Advanced Research Questions

Q. How can computational methods enhance the design of enantioselective syntheses?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict transition states and enantiomer stability. For example, DFT calculations were used to optimize the stereochemical outcome of dibenzo derivatives, correlating with experimental optical rotations (e.g., [α]D = +50.6 for (SS)-6g) .

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions (e.g., transaminase binding pockets) to improve enantioselectivity in enzymatic resolutions .

Q. How are contradictions in biological activity data resolved across studies?

- Methodological Answer :

- Comparative Dose-Response Analysis : Re-evaluate studies using standardized dosing (e.g., mg/kg body weight in rodent models) to account for variability in reported antineoplastic effects .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., hydroxylated or N-methylated derivatives) .

Q. What strategies optimize crystallographic refinement for structurally complex derivatives?

- Methodological Answer :

- SHELX Suite : Employ SHELXD for phase problem resolution in twinned crystals and SHELXL for high-resolution refinement. For example, SHELXTL (Bruker AXS version) is robust for small-molecule structures with heavy atoms (e.g., brominated derivatives) .

- Twinning Analysis : Use PLATON to detect and model twinning in challenging cases (e.g., non-merohedral twinning in halogen-substituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.